N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9-6-7-10(2)11(8-9)12-17-18-14(20-12)16-13(19)15(3,4)5/h6-8H,1-5H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHWKJUQWWCQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications, including:
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs from the literature:
Key Observations:
- Substituent Diversity : The target compound lacks sulfanyl (-S-) linkages or fused heterocycles (e.g., thiazole in 7f , indole in ), which are common in analogs. These groups often enhance hydrogen bonding or π-π interactions, affecting solubility and receptor binding.
- Thermal Stability : Compounds with sulfanyl groups (e.g., 7f, ) exhibit lower melting points (134–178°C), suggesting reduced crystallinity compared to the target compound (data needed for confirmation).
Stability and Degradation
- Stress Degradation : Compounds like undergo stability studies under heat, light, and pH variations using UV spectroscopy. The absence of sulfanyl groups in the target compound may reduce susceptibility to oxidative degradation.
- Steric Protection : The 2,2-dimethylpropanamide group could sterically shield the oxadiazole ring, enhancing stability compared to analogs with exposed sulfanyl bonds.
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound belonging to the oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
- Chemical Name : this compound
- CAS Number : 891125-44-3
- Molecular Formula : C23H24N3O3
- Molecular Weight : 396.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with oxadiazole rings can inhibit certain enzymes and pathways involved in cancer cell proliferation and survival.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines including breast, colon, lung, and prostate cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation at low micromolar concentrations .
Mechanistic Insights
The mechanism by which these compounds exert their anticancer effects often involves:
- Topoisomerase Inhibition : Some studies indicate that these compounds may act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair .
- Reactive Oxygen Species (ROS) Induction : The generation of ROS has been linked to the induction of apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in cancer treatment:
- Study on Lung Cancer Cells : A study evaluated the effects of this compound on human lung cancer cell lines (A549 and HCC827). The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .
Toxicity and Selectivity
While the compound shows promising anticancer activity, it is crucial to consider its selectivity towards cancer cells versus normal cells. Preliminary data suggest that some oxadiazole derivatives can also affect normal fibroblast cells at similar concentrations used against cancer cells. This raises concerns regarding potential side effects and necessitates further optimization of the chemical structure for improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
